molecular formula C13H16BrNO5S B6646902 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No. B6646902
M. Wt: 378.24 g/mol
InChI Key: CLNGVDKKMYOQAF-UHFFFAOYSA-N
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Description

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as Boc-4-amino-4-(4-bromophenylsulfonyl)oxanecarboxylic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This molecule is a derivative of oxanecarboxylic acid and has a sulfonylamino group attached to a 4-bromophenyl group.

Mechanism of Action

The mechanism of action of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid is not well understood. However, it is believed that the sulfonylamino group can form hydrogen bonds with amino acid residues in target proteins, leading to enhanced binding affinity.
Biochemical and Physiological Effects:
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that can be used in lab experiments without significant degradation.

Advantages and Limitations for Lab Experiments

One advantage of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid is its stability, which allows for its use in lab experiments without significant degradation. However, its limited solubility in water can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid in medical research. One direction is the synthesis of peptide-based drugs that target specific proteins in the body. Another direction is the use of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid as a building block for the synthesis of other chemical compounds with potential medical applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid involves the reaction of 4-(4-bromophenylsulfonyl)oxanecarboxylic acid with Boc-protected amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid has potential applications in medical research. It can be used as a building block for the synthesis of peptide-based drugs. Peptides are short chains of amino acids that can be used to target specific proteins in the body. 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid can be used to introduce a sulfonylamino group into peptides, which can enhance their binding affinity to target proteins.

properties

IUPAC Name

4-[[(4-bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGVDKKMYOQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

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